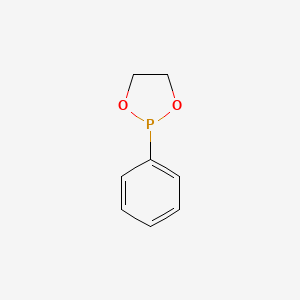

2-Phenyl-1,3,2-dioxaphospholane

Description

Significance of Cyclic Phosphites and Dioxaphospholanes in Contemporary Chemistry

Cyclic phosphites, including dioxaphospholanes, are of considerable interest in modern chemistry due to their versatile reactivity and potential applications. The trivalent phosphorus atom in these compounds possesses a lone pair of electrons, making it nucleophilic and susceptible to a variety of chemical transformations, including oxidation, complexation with metals, and the Arbuzov reaction. wikipedia.org

Dioxaphospholanes, in particular, serve as valuable intermediates in the synthesis of a wide array of more complex organophosphorus compounds. omicsonline.org Their derivatives have been explored for their potential as bioactive agents, flotation agents, and complexing agents. omicsonline.org The constrained cyclic structure of dioxaphospholanes can also impart specific stereochemical control in reactions, a feature highly sought after in asymmetric synthesis.

Overview of Phosphorus Heterocycles and their Structural Diversity

Phosphorus heterocycles are cyclic compounds in which one or more carbon atoms in the ring are replaced by a phosphorus atom. The diversity of these compounds is vast, arising from variations in ring size, the oxidation state of the phosphorus atom (trivalent or pentavalent), and the nature of the other atoms within the ring. organic-chemistry.org

The structural diversity of phosphorus heterocycles is a key factor in their wide range of chemical properties and applications. The geometry and electronic environment of the phosphorus atom are significantly influenced by the ring structure. For instance, the bond angles and torsional strain within a five-membered ring like a dioxaphospholane differ significantly from those in a six-membered ring like a dioxaphosphorinane. This, in turn, affects the reactivity of the phosphorus center.

Historical Context and Evolution of Research on 2-Phenyl-1,3,2-dioxaphospholane

The foundations of the chemistry of 1,3,2-dioxaphospholanes were laid by the pioneering work of Russian chemists Alexander Arbuzov and Martin Kabachnik. omicsonline.orgcia.gov Their extensive research into organophosphorus compounds, particularly the famed Arbuzov reaction, opened the door to the synthesis and understanding of a vast number of phosphorus-containing molecules, including cyclic esters. wikipedia.orgmdpi.comknc.ruillinois.edu

The evolution of research on phosphorus heterocycles has been driven by the continuous development of new synthetic methods and analytical techniques. nih.gov The initial explorations by Arbuzov and his contemporaries focused on fundamental reactivity. cia.gov Over time, with the advent of sophisticated spectroscopic methods like Nuclear Magnetic Resonance (NMR) and X-ray crystallography, a deeper understanding of the three-dimensional structure and bonding in these molecules became possible. This has allowed for more targeted design and synthesis of phosphorus heterocycles with specific properties for applications in catalysis, materials science, and medicinal chemistry. While specific early research solely on this compound is not extensively documented in readily available literature, its study is a logical extension of the foundational work on the parent dioxaphospholane systems.

Synthesis and Properties

The synthesis of this compound typically proceeds through the reaction of a suitable precursor, 2-chloro-1,3,2-dioxaphospholane (B43518), with a phenylating agent. 2-chloro-1,3,2-dioxaphospholane itself is prepared from the reaction of ethylene (B1197577) glycol with phosphorus trichloride (B1173362). omicsonline.org The subsequent reaction with a Grignard reagent, such as phenylmagnesium bromide, or another organometallic phenyl source would lead to the formation of the P-C bond, yielding the target compound.

While specific, detailed research findings for this compound are not abundant in the public domain, its properties can be inferred from its structure and comparison with related compounds. The trivalent phosphorus center is expected to be nucleophilic and readily undergo oxidation to the corresponding pentavalent phosphate (B84403), this compound 2-oxide.

| Property | Value | Reference |

| Molecular Formula | C₈H₉O₂P | |

| Appearance | Expected to be a liquid or low-melting solid | |

| Reactivity | Nucleophilic at the phosphorus center; susceptible to oxidation and the Arbuzov reaction. | wikipedia.org |

Interactive Data Table: Properties of a Related Compound: 2-Phenyl-1,3,2-dioxaphosphorinane 2-oxide

The following table provides data for a closely related six-membered ring compound, which can offer insights into the general characteristics of phenyl-substituted phosphorus heterocycles.

| Property | Value |

| Molecular Formula | C₉H₁₁O₃P |

| Molecular Weight | 198.16 g/mol |

| IUPAC Name | 2-phenyl-1,3,2λ⁵-dioxaphosphinane 2-oxide |

| CAS Number | 7191-13-1 |

| Synonyms | Phosphonic acid, phenyl-, cyclic trimethylene ester |

Source: PubChem CID 602089 nih.gov

Structure

3D Structure

Properties

CAS No. |

1006-83-3 |

|---|---|

Molecular Formula |

C8H9O2P |

Molecular Weight |

168.13 g/mol |

IUPAC Name |

2-phenyl-1,3,2-dioxaphospholane |

InChI |

InChI=1S/C8H9O2P/c1-2-4-8(5-3-1)11-9-6-7-10-11/h1-5H,6-7H2 |

InChI Key |

IYBBAKJYRPWKLP-UHFFFAOYSA-N |

SMILES |

C1COP(O1)C2=CC=CC=C2 |

Canonical SMILES |

C1COP(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 1,3,2 Dioxaphospholane and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for the synthesis of 2-Phenyl-1,3,2-dioxaphospholane primarily involve two well-established routes: the reaction of diols with phosphorus halides and transesterification-based preparations.

Synthesis via Reactions of Diols with Phosphorus Halides

A principal and widely employed method for the synthesis of 2-alkoxy-1,3,2-dioxaphospholanes involves the reaction of a diol, such as ethylene (B1197577) glycol, with a phosphorus halide. For instance, the phosphorylation of ethylene glycol with phosphorus trichloride (B1173362) is a common route to produce the 2-chloro-1,3,2-dioxaphospholane (B43518) intermediate. omicsonline.orgomicsonline.org This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed. omicsonline.orgomicsonline.org

The resulting 2-chloro-1,3,2-dioxaphospholane is a versatile intermediate that can be further reacted with various nucleophiles to introduce a range of substituents at the 2-position of the dioxaphospholane ring.

Transesterification-Based Preparations

Transesterification represents another significant conventional pathway for the preparation of 2-alkoxy-1,3,2-dioxaphospholanes. This method involves the reaction of a phosphite (B83602) with a diol. The process is essentially an exchange of the alkoxy groups of the phosphite with the diol, leading to the formation of the cyclic phosphite ester. This approach is particularly useful for synthesizing a variety of 2-alkoxy derivatives by selecting the appropriate starting phosphite. Transesterification reactions are often catalyzed by acids or bases to achieve higher efficiency. nih.gov The use of ultrasound has also been shown to enhance the rate and yield of transesterification reactions by overcoming mass transfer limitations. hielscher.com

Synthesis of Chalcogenated this compound Derivatives

The synthesis of chalcogenated derivatives, specifically the oxide and sulfide (B99878) forms, of this compound is of significant interest due to their distinct reactivity and potential applications.

Formation of this compound 2-Oxide

The oxidation of this compound to its corresponding 2-oxide is a key transformation. This can be achieved through various oxidation methods. One common approach involves the oxidation of the trivalent phosphorus in the dioxaphospholane ring to a pentavalent state. For example, 2-chloro-1,3,2-dioxaphospholane can be oxidized to 2-chloro-1,3,2-dioxaphospholane 2-oxide. rsc.orggoogle.com This oxidized intermediate is a valuable precursor for the synthesis of various phosphate (B84403) esters. sigmaaldrich.com A patented method describes the preparation of 2-chloro-2-oxo-1,3,2-dioxaphospholane by reacting ethylene glycol with phosphorus trichloride to get 2-chloro-1,3,2-dioxaphospholane, which is then oxidized using dried ozone. google.com

Preparation of this compound 2-Sulfide

The synthesis of the 2-sulfide derivative involves the reaction of the trivalent phosphorus compound with an elemental sulfur source. This reaction, known as thionation or sulfurization, converts the phosphite to a thiophosphate. For instance, N-vinyloxyethyl-1,3,2-dioxaphospholane can be reacted with elemental sulfur to yield the corresponding thiophospholane. omicsonline.org This method is a straightforward way to introduce a sulfur atom to the phosphorus center, creating the 2-sulfide derivative.

Modern Synthetic Strategies

While conventional methods remain valuable, modern synthetic strategies are continually being developed to improve efficiency, selectivity, and environmental compatibility. These can include the use of novel catalysts, flow chemistry techniques, and enzymatic processes. For example, modular flow chemistry has been explored to accelerate the production of cyclic phosphate monomers, including derivatives of 1,3,2-dioxaphospholane. rsc.org Additionally, lipase-catalyzed transesterification has been shown to be an effective method for the kinetic resolution of certain diols, which can be precursors to chiral 1,3,2-dioxaphospholane derivatives. postech.ac.kr

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-phosphorus bonds, enabling the synthesis of a diverse range of 2-aryl-1,3,2-dioxaphospholane derivatives. Reactions such as the Suzuki-Miyaura coupling provide an efficient pathway to introduce various aryl or heteroaryl substituents at the phosphorus center. mdpi.com This methodology typically involves the reaction of a 2-halo-1,3,2-dioxaphospholane with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comnih.gov

The general catalytic cycle begins with the oxidative addition of the P-halide (e.g., 2-chloro-1,3,2-dioxaphospholane) to a palladium(0) complex. The resulting palladium(II) intermediate then undergoes transmetalation with the organoboron reagent. The final step is reductive elimination, which forms the desired P-C bond, yielding the 2-aryl-1,3,2-dioxaphospholane product and regenerating the palladium(0) catalyst. mdpi.com This approach is noted for its excellent functional group tolerance, allowing for the synthesis of complex molecules. nih.gov The choice of ligands, such as phosphines, associated with the palladium center is crucial for optimizing catalytic activity and yield. nih.gov

| Reactant A (Phosphorus Component) | Reactant B (Coupling Partner) | Catalyst System | Resulting Derivative |

|---|---|---|---|

| 2-Chloro-1,3,2-dioxaphospholane | Phenylboronic acid | Pd(PPh₃)₄ / Base | This compound |

| 2-Chloro-1,3,2-dioxaphospholane | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ / aq. KOH | 2-(4-Methoxyphenyl)-1,3,2-dioxaphospholane |

| 2-Chloro-1,3,2-dioxaphospholane | Naphthalene-2-boronic acid | PdCl₂(dppf) / K₃PO₄ | 2-(Naphthalen-2-yl)-1,3,2-dioxaphospholane |

| 2-Iodo-1,3,2-dioxaphospholane | Thiophene-3-boronic acid | Pd(PPh₃)₄ / Base | 2-(Thiophen-3-yl)-1,3,2-dioxaphospholane |

Modular Flow Chemistry Approaches for Monomer Production

Modular flow chemistry has emerged as a highly efficient and scalable method for the production of cyclic phosphate monomers, including precursors to this compound. rsc.org This technology offers significant advantages over traditional batch processing, such as superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, continuous production. durham.ac.uk

A key application of this approach is the synthesis of 2-chloro-1,3,2-dioxaphospholane and its subsequent oxidation to 2-chloro-1,3,2-dioxaphospholane 2-oxide. rsc.org In a typical setup, streams of the reactants, such as ethylene glycol and phosphorus trichloride in an appropriate solvent, are pumped through a T-mixer and into a coil reactor. omicsonline.orgomicsonline.orgrsc.org The precise control over residence time, temperature, and mixing afforded by the flow reactor leads to high conversion and selectivity. rsc.org

Research into the continuous flow synthesis of 2-chloro-1,3,2-dioxaphospholane 2-oxide (a related monomer) demonstrated the ability to optimize the reaction by adjusting reactor dimensions and temperature. rsc.org Initial experiments with a larger diameter tubing reactor showed poor conversion at lower temperatures, while higher temperatures reduced selectivity. rsc.org Switching to smaller diameter tubing enhanced mixing efficiency, leading to quantitative conversion of the intermediate with improved selectivity. rsc.org Such processes can achieve significant daily productivity, demonstrating the industrial viability of flow chemistry for these monomers. rsc.org

| Reactor Tubing (OD) | Temperature (°C) | Conversion of Intermediate (%) | Selectivity toward Product (%) | Reference |

|---|---|---|---|---|

| 1/8" | RT | Low | - | rsc.org |

| 1/8" | 45 | Low | - | rsc.org |

| 1/8" | 50 | 100 | 18 | rsc.org |

| 1/16" | 50 | 100 | Improved | rsc.org |

Synthesis of Specific Stereoisomers and Functionalized Analogues

The synthesis of specific stereoisomers and functionalized analogues of this compound is crucial for applications where molecular geometry and substituent effects are paramount, such as in asymmetric catalysis. The phosphorus atom in these compounds can be a chiral center, leading to the existence of P-chiral stereoisomers. nih.gov

The foundational step often involves the synthesis of a reactive intermediate, 2-chloro-1,3,2-dioxaphospholane, by reacting ethylene glycol with phosphorus trichloride, typically in the presence of a base like pyridine to sequester the HCl byproduct. omicsonline.orgomicsonline.org This versatile intermediate serves as a linchpin for introducing a wide range of functionalities. By reacting it with different nucleophiles, a library of analogues can be produced. For example, reaction with an alcohol (R-OH) yields a 2-alkoxy derivative, while reaction with an amine (R-NH₂) yields a 2-amino derivative. omicsonline.orgomicsonline.org

Achieving stereocontrol at the phosphorus center is a more significant challenge. A powerful strategy for accessing P-chiral phosphorus heterocycles is through asymmetric reactions, such as a Diels-Alder cycloaddition, using chiral starting materials or catalysts. nih.gov This approach allows for the synthesis of specific enantiomers or diastereomers, which is essential for their use as chiral ligands in metal-catalyzed reactions. nih.gov

| Starting Material | Reagent | Resulting Functional Group at P | Product Class |

|---|---|---|---|

| 2-Chloro-1,3,2-dioxaphospholane | Phenol | -OPh | 2-Phenoxy-1,3,2-dioxaphospholane |

| 2-Chloro-1,3,2-dioxaphospholane | Ethanol | -OCH₂CH₃ | 2-Ethoxy-1,3,2-dioxaphospholane |

| 2-Chloro-1,3,2-dioxaphospholane | Diethylamine | -N(CH₂CH₃)₂ | 2-(Diethylamino)-1,3,2-dioxaphospholane |

| 2-Chloro-1,3,2-dioxaphospholane | Phenylmagnesium bromide | -Ph | This compound |

Reactivity, Reaction Mechanisms, and Transformations of 2 Phenyl 1,3,2 Dioxaphospholane

Ring-Opening Reactions and Hydrolysis Phenomena

The five-membered ring of 2-phenyl-1,3,2-dioxaphospholane is strained, making it prone to ring-opening reactions under different conditions. This reactivity is central to its synthetic utility.

The hydrolysis of this compound and related cyclic phosphorus esters has been a subject of detailed kinetic and mechanistic studies. The rate and pathway of hydrolysis are highly dependent on the pH of the medium.

In alkaline hydrolysis , the reaction of this compound 2-oxide is significantly faster than its acyclic counterparts. researchgate.net For instance, 2-methoxy-1,3,2-dioxaphospholane (B12005156) 2-oxide undergoes hydrolysis with exclusive ring opening. researchgate.net The reaction is proposed to proceed through a trigonal bipyramidal (TBP) intermediate. researchgate.net The rate of alkaline hydrolysis for various esters, including phenyl carbonates, has been shown to follow second-order kinetics. osti.govchemrxiv.org The presence of electron-withdrawing groups, such as a phenyl group, can increase the electrophilicity of the phosphorus center, thereby promoting nucleophilic attack by the hydroxide (B78521) ion. chemrxiv.org

Acid-catalyzed hydrolysis also proceeds readily. Studies on similar cyclic acetals, like 2-phenyl-1,3-dioxanes, show a hydronium ion-catalyzed hydrolysis pathway. lookchem.com The mechanism in acidic conditions for related esters is often categorized as AAC2, involving protonation of an oxygen atom followed by a nucleophilic attack of water. mdpi.com For some acetals with phenolic substituents, an intramolecular general acid catalysis has also been observed. lookchem.com

The table below summarizes key aspects of the hydrolysis of related cyclic esters.

| Hydrolysis Condition | Proposed Mechanism | Key Intermediates/States | Rate Influencing Factors |

| Alkaline | BAC2 (Base-catalyzed acyl-oxygen cleavage) | Trigonal Bipyramidal (TBP) Intermediate | Electrophilicity of the phosphorus center, ring strain. researchgate.netosti.govchemrxiv.org |

| Acidic | AAC2 (Acid-catalyzed acyl-oxygen cleavage) | Protonated carbonyl/phosphoryl group | Hydronium ion concentration, intramolecular catalysis. lookchem.commdpi.com |

The ring-opening of this compound can be initiated by a variety of nucleophiles, leading to the formation of diverse functionalized organophosphorus compounds. researchgate.net These reactions are often regioselective, with the nucleophile attacking the phosphorus atom, leading to the cleavage of a P-O bond within the ring. researchgate.net

The regioselectivity of the ring-opening is a critical aspect, determining the structure of the final product. In many cases, the attack of the nucleophile and the subsequent ring-opening occur in an SN2 fashion. nih.govbeilstein-journals.org The inherent strain of the five-membered ring facilitates this process. The choice of nucleophile and reaction conditions can influence which P-O bond is cleaved, although in many instances, the reaction proceeds to give a single major product. The regioselectivity can be controlled, for example, by pH in the ring-opening of certain epoxides. researcher.life

Organometallic reagents, particularly Grignard reagents (RMgX), are powerful nucleophiles that can react with this compound to form new phosphorus-carbon (P-C) bonds. This reaction is a valuable method for the synthesis of phosphine (B1218219) oxides and other organophosphorus compounds with a direct P-C linkage.

The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic phosphorus atom of the dioxaphospholane ring. This leads to the opening of the ring and the formation of a new P-C bond. A subsequent workup, typically with an acid, is usually required to protonate the resulting alkoxide and yield the final product. The successful generation and reaction of Grignard reagents necessitate the use of anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent their decomposition. wisc.edu

The mechanism of nucleophilic substitution at the phosphorus center in five-membered cyclic esters like this compound often involves the formation of a transient pentacoordinate trigonal bipyramidal (TBP) intermediate. researchgate.net The geometry of this intermediate is crucial in determining the reaction pathway and the stereochemical outcome.

In a TBP structure, there are two types of positions: apical (axial) and equatorial. The five-membered ring is constrained to span one apical and one equatorial position due to its small bite angle. According to the principle of microscopic reversibility, the entering and leaving groups prefer to occupy the apical positions.

Pseudorotation is a low-energy intramolecular process that allows for the interchange of apical and equatorial substituents in a TBP intermediate without breaking any bonds. This process, often via a square pyramidal transition state (Berry pseudorotation), can lead to a more stable TBP intermediate before the final product is formed. For instance, in the alkaline hydrolysis of dioxaphospholanes, pseudorotation can position the leaving group in an apical position, facilitating P-O bond cleavage. researchgate.net The stability of the TBP intermediate and the barriers to pseudorotation can significantly influence the reaction rate and regioselectivity. researchgate.net

Polymerization Chemistry and Mechanistic Insights

This compound and its derivatives are valuable monomers for the synthesis of poly(phosphoester)s and related polymers through ring-opening polymerization (ROP). These polymers are of interest due to their potential biocompatibility and degradability.

Organocatalytic ROP has emerged as a powerful metal-free method for the synthesis of well-defined polymers from cyclic esters. Various organic molecules can act as catalysts for the ROP of dioxaphospholanes.

For instance, the ring-opening polymerization of this compound 2-sulfide has been successfully achieved using a cooperative organocatalyst system of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and thiourea. researchgate.net This system produced polymers with well-defined structures, relatively narrow molecular weight distributions, and high molecular weights. researchgate.net The polymerization exhibited characteristics of a controlled/living process, allowing for the synthesis of block copolymers. researchgate.net Other organocatalysts, such as N-heterocyclic olefins and guanidines, have also been effectively used for the ROP of other cyclic monomers, suggesting their potential applicability to dioxaphospholanes. rsc.org The mechanism of these organocatalyzed ROPs often involves the activation of the monomer or the growing polymer chain by the catalyst. rsc.org

The table below provides examples of organocatalytic systems used in the ROP of related cyclic monomers.

| Monomer | Organocatalyst System | Resulting Polymer Characteristics |

| This compound 2-sulfide | DBU/Thiourea | Well-defined structure, narrow molecular weight distribution (1.14–1.20), high molecular weight (up to 45.2 kg/mol ). researchgate.net |

| N-acyl morpholin-2-ones | Not specified | Functionalized poly(aminoesters). nih.gov |

| Cyclotrisiloxanes | Guanidines (e.g., TMnPG, TMEG) | Controlled molecular weight, narrow molar-mass dispersity, well-defined terminal structures. rsc.org |

Zwitterionic Alternating Copolymerization Mechanisms

The copolymerization of this compound (as a nucleophilic monomer, MN) with various electrophilic monomers (ME) proceeds without the need for a traditional initiator, operating through a zwitterionic intermediate mechanism. This process has been demonstrated with electrophiles such as acrylic acid, methacrylic acid, and acrylamide. researchgate.net

The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of this compound on the β-carbon of the electrophilic monomer. This step generates a zwitterionic intermediate. In the case of copolymerization with acrylic acid, this intermediate subsequently undergoes a rapid, intramolecular proton transfer from the acidic proton of the acrylic acid moiety to the carbanion, which is a key step in the propagation. The resulting species is a pentacovalent spirophosphorane. The polymerization progresses through the successive additions of these zwitterionic species, leading to a 1:1 alternating copolymer with a phosphinate-ester structure. researchgate.net A similar mechanism is observed with the sulfur analogue, 2-phenyl-1,3,2-dithiaphospholane, which forms alternating copolymers with a phosphinothiolate-thioester structure when reacted with acrylic and methacrylic acids. researchgate.net

The formation of a stable pentacovalent phosphorane as an intermediate is a crucial aspect of this polymerization pathway. The reaction between equimolar amounts of 2-phenyl-1,3,2-dithiaphospholane and acrylic acid at low temperatures allows for the isolation of this phosphorane intermediate. Heating this isolated phosphorane leads to the formation of the 1:1 alternating copolymer. researchgate.net

Table 1: Alternating Copolymerization of 2-Phenyl-1,3,2-dithiaphospholane (PhDTP) with Acrylic Acid (AA)

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃CN | 100 | 20 | 81 |

| 2 | CH₂Cl₂ | 100 | 20 | 79 |

| 3 | C₆H₅Cl | 100 | 20 | 75 |

Data adapted from reference researchgate.net. The table illustrates the synthesis of copolymer 3a.

Synthesis of Poly(phosphothioesters) and Diblock Copolymers

The synthesis of poly(phosphothioesters) can be achieved through reactions involving cyclic phosphorus compounds. For instance, the reaction of N-vinyloxiethyl-1,3,2-dioxaphospholane with elemental sulfur results in the corresponding thiophospholane, indicating the susceptibility of the phospholane (B1222863) ring to incorporate sulfur. omicsonline.org This suggests a potential pathway for creating sulfur-containing polymers. The alternating copolymerization of 2-phenyl-1,3,2-dithiaphospholane with acrylic acid directly yields a polymer with a poly(phosphinothiolate-thioester) structure, a class of poly(phosphothioesters). researchgate.net

The creation of diblock copolymers, which consist of two distinct polymer chains linked together, is a cornerstone of modern polymer synthesis, enabling the design of materials with nanoscale morphologies. mdpi.comgrafiati.comharth-research-group.org Methodologies such as Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP) are commonly employed. researchgate.netnih.gov For organophosphorus compounds, a poly(aliphatic ester) can be combined with a clickable polyphosphoester to form block copolymers. sigmaaldrich.com A well-defined polymer block can be functionalized to act as a macroinitiator for the polymerization of a second monomer, leading to a diblock copolymer structure. researchgate.netgrafiati.com While these strategies are well-established, specific examples detailing the synthesis of diblock copolymers directly from a this compound block are not extensively documented in the reviewed literature.

Gas-Phase Unimolecular Reactions and Fragmentation Studies

The study of gas-phase reactions provides fundamental insights into the intrinsic stability and reactivity of molecules. For organophosphorus compounds, mass spectrometry is a key analytical tool. nih.govnih.gov

Electron Impact (EI) Mass Spectral Fragmentation Pathways

Upon electron impact, organophosphorus compounds undergo characteristic fragmentation, which is crucial for their structural elucidation. nih.govnih.govacs.org While specific data for this compound is not detailed in the provided sources, analysis of related structures such as triphenylphosphine (B44618) oxide and other phenyl-substituted phosphorus compounds reveals common pathways. These often involve the cleavage of bonds adjacent to the phosphorus atom and rearrangements leading to stable ionic or neutral fragments. For cyclic esters like 2-phenyl-1,3,2-dioxaphosphorinane, 2-oxide (a six-membered ring analogue), the molecular ion is observed, followed by fragmentation corresponding to the loss of parts of the cyclic ester chain. nih.gov

Phenyl Radical Migration Phenomena in Gas-Phase Decomposition

Rearrangements involving the migration of aryl groups are a known phenomenon in the mass spectrometry of organophosphorus compounds. acs.org Studies on triphenylphosphine and its oxide show complex fragmentation patterns that include rearrangements. acs.org The migration of a phenyl group from a phosphorus atom to another part of the fragmenting ion can occur, often driven by the formation of a more stable product. For instance, in the fragmentation of certain dithiophosphorus derivatives, migrations of phenyl groups have been observed. acs.org The propensity of the phenyl group to migrate compared to other alkyl or aryl substituents is a subject of detailed study and can be influenced by steric and electronic factors within the decomposing ion. rsc.org However, a specific study detailing phenyl radical migration during the decomposition of this compound was not found in the searched literature.

Reactions with Carbonyl Compounds and Other Electrophilic Species

The trivalent phosphorus atom in this compound is nucleophilic and readily reacts with a range of electrophiles.

Reactions with Hexafluoroacetone (B58046) Leading to Phosphorane Formation

Hexafluoroacetone is a highly reactive electrophile due to the strong electron-withdrawing nature of its two trifluoromethyl groups. orgsyn.org Its reaction with trivalent phosphorus compounds, such as derivatives of 1,3,2-dioxaphospholane, leads to the formation of stable pentacovalent phosphoranes. Research on the reaction of 4,5-dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphospholane with hexafluoroacetone has shown that the reaction proceeds to yield regio- and stereoisomeric caged phosphoranes. researchgate.net This reaction involves the nucleophilic phosphorus atom attacking the electrophilic carbonyl carbon of hexafluoroacetone. The resulting intermediate cyclizes to form a new five-membered ring, resulting in a spirophosphorane structure where the phosphorus atom is shared between the original dioxaphospholane ring and the newly formed ring containing the hexafluoroacetone moiety. researchgate.netrsc.org This type of reaction is a powerful method for synthesizing complex, caged phosphorus-containing molecules. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acrylic acid |

| Methacrylic acid |

| Acrylamide |

| 2-Phenyl-1,3,2-dithiaphospholane |

| N-vinyloxiethyl-1,3,2-dioxaphospholane |

| Sulfur |

| Triphenylphosphine oxide |

| 2-Phenyl-1,3,2-dioxaphosphorinane, 2-oxide |

| Hexafluoroacetone |

Cycloaddition Reactions with Aldehydes

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of trivalent phosphorus compounds like this compound, their reactivity with aldehydes can lead to various heterocyclic products. Trivalent phosphorus compounds are known to be strong nucleophiles, a characteristic that dominates their reactivity. libretexts.org

The reaction between a trivalent phosphorus compound and an aldehyde typically begins with the nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon of the aldehyde. This initial step forms a zwitterionic adduct. The fate of this intermediate determines the final products. While specific studies detailing the cycloaddition of this compound with simple aldehydes are not extensively documented in the provided results, the general mechanism can be inferred from the reactivity of analogous phosphites. For instance, the reaction of phosphorous triamides with aldehydes leads to the formation of epoxides through a postulated 2:1 adduct, which involves an intramolecular S_N2-type ring closure. acs.org

Another relevant reaction class is the [3+2] cycloaddition. While often associated with 1,3-dipoles like azides or nitrones, this type of reaction can also be achieved with aldehydes under specific conditions, such as photoinduced hydrogen atom transfer to generate a three-carbon synthon that reacts with an alkyne. nih.govnih.gov Although not a direct example involving a phospholane, it highlights a pathway for forming five-membered rings from aldehydes.

In reactions involving trivalent phosphorus compounds and two equivalents of an aldehyde, particularly aromatic aldehydes with electron-withdrawing substituents, the formation of stilbene (B7821643) oxides (epoxides) has been observed. The mechanism suggests that a 1:1 adduct first forms, which then attacks a second aldehyde molecule to create a 2:1 adduct. This intermediate subsequently collapses, cleaving C-P and C-O bonds to form a new C-C bond and a stable phosphorus-oxygen bond, yielding the epoxide and a phosphine oxide. acs.org

| Reactant 1 | Reactant 2 | Key Intermediate | Product Type | Ref |

| Trivalent Phosphorus Compound (e.g., (R₂N)₃P) | Aromatic Aldehyde (2 equiv.) | 2:1 Zwitterionic Adduct | Epoxide (Stilbene oxide) | acs.org |

| Alkyl Aldehyde | Alkyne | Acyl Radical | Cyclopentanone | nih.gov |

This table illustrates general cycloaddition pathways involving aldehydes that could be relevant to the reactivity of this compound.

Reactions with Sulfenyl Chlorides

Sulfenyl chlorides (R-S-Cl) are reactive organosulfur compounds that act as sources of the electrophilic RS⁺ group. wikipedia.org Their reaction with nucleophiles is a common method for forming new sulfur-carbon, sulfur-nitrogen, and sulfur-oxygen bonds. wikipedia.org The trivalent phosphorus atom in this compound is highly nucleophilic and readily reacts with electrophiles like sulfenyl chlorides. libretexts.org

The reaction of trialkyl phosphites with 4-morpholinesulfenyl chloride has been shown to proceed via the Arbuzov-type reaction mechanism. The initial step is the nucleophilic attack of the phosphorus atom on the electrophilic sulfur atom of the sulfenyl chloride, displacing the chloride ion to form a quasi-phosphonium salt intermediate. In a subsequent step, the chloride ion attacks one of the alkyl groups on the phosphorus, leading to the formation of an O,O-dialkyl S-morpholino phosphorothioate (B77711) and an alkyl chloride. osti.gov

However, these initial products can be unstable. The resulting phosphorothioates may eliminate sulfur to form the more stable dialkyl morpholinophosphonates, which contain a P-N bond. osti.gov A similar pathway can be anticipated for this compound. The reaction would likely yield an unstable S-substituted phosphorothioate intermediate, which could then rearrange or decompose.

General Reaction of Trialkyl Phosphites with Sulfenyl Chlorides:

Initial Attack: P(OR)₃ + R'SCl → [(RO)₃PSR']⁺Cl⁻

Arbuzov Rearrangement: [(RO)₃PSR']⁺Cl⁻ → (RO)₂P(=O)SR' + RCl (Path A) or (RO)₂P(=S)OR' + RCl (Path B)

In the case of reactions between triaryl phosphites and sulfonyl chlorides (R-SO₂-Cl), a different outcome is observed, highlighting the nuanced reactivity based on the specific phosphorus and sulfur reactants. acs.org

| Phosphorus Reactant | Sulfur Reactant | Intermediate Product | Final Product | Ref |

| Trialkyl Phosphite (B83602) | 4-Morpholinesulfenyl chloride | O,O-dialkyl S-morpholino phosphorothioate | Dialkyl morpholinophosphonate | osti.gov |

| Trivalent Phosphorus Compound | Generic Sulfenyl Chloride (R'SCl) | Quasi-phosphonium salt | Phosphorothioate / Phosphonate | wikipedia.orgosti.gov |

This table summarizes the expected reaction pathways between trivalent phosphorus compounds and sulfenyl chlorides.

Phosphoryl Transfer Reactions and Related Mechanisms

Phosphoryl transfer is a fundamental reaction in chemistry and biology, involving the transfer of a phosphoryl group (PO₃) from a donor to an acceptor molecule. These reactions typically proceed through a pentavalent phosphorus intermediate or transition state. libretexts.orglibretexts.org The starting compound, this compound, is a P(III) species (a phosphonite) and cannot directly engage in phosphoryl transfer in the same way as a P(V) phosphate (B84403). It must first be oxidized to its corresponding P(V) form, This compound 2-oxide . This oxidation can be readily achieved, for instance, by reacting the corresponding 2-chloro-1,3,2-dioxaphospholane (B43518) with molecular oxygen. sigmaaldrich.com

Once oxidized, this compound 2-oxide can act as a phosphorylating agent. The mechanism of phosphoryl transfer generally follows one of two main pathways:

Concerted (S_N2-like) Mechanism: The nucleophile attacks the electrophilic phosphorus atom at the same time as the leaving group departs. The reaction proceeds through a single, trigonal bipyramidal transition state. libretexts.orglibretexts.org

Stepwise (Addition-Elimination) Mechanism: The nucleophile adds to the phosphorus center first, forming a stable, pentavalent trigonal bipyramidal intermediate. This intermediate then eliminates the leaving group in a second step to give the final product. libretexts.org Because phosphorus is a third-row element with accessible d-orbitals, it can accommodate the five bonds required for this intermediate. libretexts.org

The reactivity of related cyclic P(V) compounds, such as 2-chloro-1,3,2-dioxaphospholane 2-oxide , demonstrates the utility of this structural motif in phosphoryl transfer. This reagent is widely used in the synthesis of various phospholipids, including phosphatidylcholines and their analogs, by reacting with the appropriate alcohol nucleophiles. sigmaaldrich.com In these reactions, the dioxaphospholane oxide moiety is transferred to a hydroxyl group, followed by ring-opening to generate the final acyclic phosphate product.

The hydrolysis of phosphoenolpyruvate (B93156) (PEP), the reverse of a phosphorylation reaction, is proposed to proceed through a cyclic pentacoordinate phosphorus intermediate, underscoring the importance of such structures in phosphoryl transfer mechanisms. nih.gov

| Starting Material (for transfer) | Key Feature | Mechanism | Typical Application | Ref |

| This compound 2-oxide | P(V) center, cyclic phosphonate | S_N2-like or Addition-Elimination | Synthesis of phosphate esters | libretexts.orgsigmaaldrich.com |

| 2-Chloro-1,3,2-dioxaphospholane 2-oxide | P(V) center, reactive P-Cl bond | Nucleophilic substitution | Synthesis of phospholipids | sigmaaldrich.com |

This table outlines the principles of phosphoryl transfer relevant to the oxidized form of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 2-Phenyl-1,3,2-dioxaphospholane, offering detailed insights into its atomic connectivity and three-dimensional arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide foundational data for confirming the molecular framework of this compound.

¹H NMR Spectroscopy : The ¹H NMR spectrum displays characteristic signals corresponding to the protons of the phenyl group and the ethylene (B1197577) glycol-derived dioxaphospholane ring. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region. The methylene (B1212753) protons (–OCH₂CH₂O–) of the five-membered ring are diastereotopic and exhibit complex splitting patterns due to geminal and vicinal couplings, as well as coupling to the phosphorus atom.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum further corroborates the structure by showing distinct resonances for the carbon atoms. The phenyl carbons are observed in the typical aromatic region, while the methylene carbons of the dioxaphospholane ring appear in the aliphatic region. The presence of the phosphorus atom often leads to observable coupling (J-coupling) with the adjacent carbon atoms, providing additional structural confirmation. ajol.infochemicalbook.com

Interactive Data Table: Typical NMR Data for this compound Analogs

| Nucleus | Functional Group | Chemical Shift Range (ppm) | Multiplicity |

| ¹H | Phenyl | 7.2 - 7.8 | Multiplet |

| ¹H | -OCH₂CH₂O- | 3.8 - 4.5 | Multiplet |

| ¹³C | Phenyl (ipso) | ~140 | Singlet/Doublet |

| ¹³C | Phenyl (o, m, p) | 128 - 132 | Singlet/Doublet |

| ¹³C | -OCH₂CH₂O- | ~65 | Doublet |

Phosphorus-31 (³¹P) NMR is particularly informative for this class of compounds.

Chemical Shift : The ³¹P NMR spectrum of this compound shows a single resonance, with a chemical shift that is highly sensitive to the electronic environment of the phosphorus atom. omicsonline.org For trivalent phosphorus compounds like this, the chemical shift typically falls within a characteristic range. omicsonline.orghuji.ac.il

Electronic and Structural Correlations : The precise chemical shift value is influenced by the nature of the substituents on the phosphorus atom and the geometry of the dioxaphospholane ring. nlc-bnc.canih.gov Electron-withdrawing groups on the phenyl ring tend to shift the ³¹P signal to a lower field (deshielding), while electron-donating groups cause an upfield shift (shielding). nlc-bnc.ca Furthermore, the conformation of the five-membered ring, which dictates the O-P-O bond angles, also plays a significant role in determining the ³¹P chemical shift. nih.govillinois.edu

The analysis of spin-spin coupling constants, or J-values, is crucial for determining the stereochemistry of the dioxaphospholane ring. omicsonline.org

³J(P,H) Coupling : The three-bond coupling constants between the phosphorus atom and the protons on the ring carbons (³J(P,H)) are particularly valuable. huji.ac.il The magnitude of these coupling constants is dependent on the dihedral angle between the P-O and C-H bonds, a relationship described by the Karplus equation. libretexts.org

Stereochemical Assignment : By carefully measuring and analyzing these ³J(P,H) values, the relative orientation of the phenyl group with respect to the dioxaphospholane ring can be deduced. libretexts.orgoregonstate.edu This allows for the assignment of the stereochemistry, distinguishing between different possible isomers or conformers. github.io

The five-membered dioxaphospholane ring is not planar and can undergo rapid conformational changes at room temperature. utoronto.ca Variable temperature (VT) NMR studies are employed to investigate these dynamic processes. nih.govvnu.edu.vn

Conformational Exchange : At ambient temperatures, the interconversion between different ring conformations (e.g., envelope and twist forms) can be fast on the NMR timescale, resulting in averaged signals. nih.gov

Low-Temperature Studies : By lowering the temperature, this conformational exchange can be slowed or "frozen out." nih.govresearchgate.net This allows for the observation of distinct signals for each conformer, enabling the determination of their relative populations and the energy barrier for their interconversion. nih.gov Such studies provide critical information about the flexibility and conformational preferences of the ring system. utoronto.canih.gov

Mass Spectrometry

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of the compound.

Electron Impact (EI) is a common ionization technique used for the mass spectral analysis of this compound.

Molecular Ion Peak : The EI mass spectrum typically shows a distinct molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. docbrown.info

Fragmentation Pattern : The molecular ion can undergo characteristic fragmentation, providing structural clues. libretexts.org Common fragmentation pathways include the cleavage of the P-phenyl bond, loss of ethylene oxide from the ring, and other fissions of the dioxaphospholane ring. The analysis of these fragment ions helps to confirm the identity and structure of the compound. researchgate.net

Interactive Data Table: Predicted EI-MS Fragmentation for this compound

| m/z Value | Proposed Fragment Ion |

| 184 | [C₈H₉O₂P]⁺ (Molecular Ion) |

| 107 | [C₆H₅P]⁺ |

| 77 | [C₆H₅]⁺ |

Mass-Analyzed Ion-Kinetic Energy Spectrum (MIKES) for Elucidating Fragmentation Mechanisms

While a specific Mass-Analyzed Ion-Kinetic Energy Spectrum (MIKES) for this compound is not extensively documented in publicly available literature, the fragmentation mechanisms can be inferred from general principles of mass spectrometry and studies on related organophosphorus compounds. ugto.mxlibretexts.org MIKES is a powerful technique that provides information on the kinetic energy released during metastable ion decompositions, offering insights into the transition states of fragmentation reactions. nih.gov

The electron ionization (EI) mass spectrum of this compound would likely exhibit fragmentation pathways characteristic of both the phenyl group and the dioxaphospholane ring. The initial molecular ion (M⁺) would be formed by the loss of an electron.

Expected Fragmentation Pathways:

Loss of the Phenyl Group: A common fragmentation would involve the cleavage of the P-C bond, resulting in the loss of a phenyl radical (C₆H₅•) and the formation of a dioxaphospholane cation, or the loss of a C₆H₅P fragment.

Ring Opening and Fragmentation: The dioxaphospholane ring can undergo cleavage. This could involve the loss of ethylene oxide (C₂H₄O) or related fragments.

Rearrangements: McLafferty-type rearrangements could occur if there are suitable hydrogen atoms available for transfer, leading to the elimination of neutral molecules. youtube.com

Formation of Tropylium (B1234903) Ion: The phenyl group could rearrange to the stable tropylium cation (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of phenyl-containing compounds.

The study of collision-induced dissociation (CID) of the molecular ion in a MIKES experiment would allow for the detailed mapping of these fragmentation pathways and the determination of the kinetic energy release for each process, providing a deeper understanding of the ion's gas-phase chemistry.

X-ray Crystallography for Solid-State Structural Determination

The five-membered dioxaphospholane ring is expected to adopt a non-planar conformation, most likely an envelope or twist conformation, to relieve ring strain. In many analogous structures, an envelope conformation is observed where one of the atoms (either a carbon or the phosphorus) is out of the plane of the other four.

Anticipated Structural Parameters:

| Parameter | Expected Range/Value |

| Crystal System | Monoclinic or Orthorhombic |

| P-O Bond Length | ~1.60 - 1.65 Å |

| P-C (phenyl) Bond Length | ~1.80 - 1.85 Å |

| O-C Bond Length | ~1.45 - 1.50 Å |

| C-C Bond Length | ~1.50 - 1.55 Å |

| O-P-O Bond Angle | ~95 - 105° |

| Ring Conformation | Envelope or Twist |

The phenyl group would be bonded to the phosphorus atom, and its orientation relative to the dioxaphospholane ring would be a key structural feature, influencing intermolecular interactions in the crystal lattice. These interactions could include van der Waals forces and potentially weak C-H···π interactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. libretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. While a specific spectrum for this exact compound is not provided, the expected absorption regions can be predicted based on known data for similar structures. omicsonline.org

Key Functional Groups and Their Expected IR Absorptions:

P-O-C Stretching: The stretching vibrations of the P-O-C linkage are a key feature of the dioxaphospholane ring and are typically observed in the fingerprint region.

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl group appear at wavenumbers slightly higher than those for aliphatic C-H bonds.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethylene glycol moiety of the dioxaphospholane ring will be present.

P-C Stretching: The vibration of the bond between the phosphorus atom and the phenyl ring would also be present, though it may be weak.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1100 - 1000 | P-O-C Stretch | Dioxaphospholane Ring |

| 770 - 730 and 710-690 | C-H Out-of-plane Bend | Monosubstituted Benzene |

The precise positions and intensities of these bands can provide valuable information for confirming the structure of this compound.

Future Research Perspectives and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

A key area of interest is the development of synthetic routes that avoid the use of hazardous reagents like phosphorus trichloride (B1173362). Alternative phosphorus sources and activating agents could lead to more environmentally benign processes. Furthermore, the synthesis of chiral derivatives of 2-Phenyl-1,3,2-dioxaphospholane using enantiomerically pure starting materials or asymmetric catalysis is a promising avenue for creating novel ligands for asymmetric synthesis.

Exploration of Untapped Reactivity Pathways and Transformations

The reactivity of the trivalent phosphorus atom in this compound and its derivatives is a cornerstone of its chemistry. Future research will likely delve deeper into its coordination chemistry with a wider range of transition metals, potentially leading to the discovery of novel catalytic activities. The reactivity of the P-O bonds within the dioxaphospholane ring also warrants further investigation. Ring-opening reactions, for example, could provide access to new classes of functionalized organophosphorus compounds that are not easily accessible through other means.

Moreover, the influence of the phenyl group and substituents on the dioxaphospholane ring on the compound's reactivity is not fully understood. Systematic studies on the electronic and steric effects of these groups will provide valuable insights for designing molecules with tailored reactivity for specific applications. The exploration of reactions with various electrophiles and nucleophiles will continue to uncover new synthetic transformations.

Rational Design of Next-Generation Catalytic Systems with Enhanced Efficiency

Derivatives of this compound have the potential to serve as ligands in a variety of catalytic reactions. Future efforts will focus on the rational design of new ligands based on this scaffold to achieve higher catalytic efficiency, selectivity (chemo-, regio-, and enantioselectivity), and broader substrate scope. This will involve the strategic introduction of functional groups onto the phenyl ring or the dioxaphospholane backbone to fine-tune the steric and electronic properties of the resulting metal complexes.

For example, the development of bidentate or polydentate ligands incorporating the this compound motif could lead to more stable and active catalysts for cross-coupling reactions, hydroformylation, and other important industrial processes. High-throughput screening of ligand libraries will be a valuable tool for accelerating the discovery of optimal catalysts for specific transformations.

Advanced Computational Modeling for Complex Reactivity and Property Prediction

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. In the context of this compound, advanced computational modeling can provide deep insights into its electronic structure, conformational preferences, and reaction mechanisms. Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate key properties and to model transition states of reactions involving this compound.

Future research will likely see an increased use of computational modeling to:

Predict the reactivity of different this compound derivatives.

Design new catalysts with enhanced performance by simulating their interaction with substrates and transition metals.

Understand the stereochemical outcomes of reactions involving chiral this compound derivatives.

Screen virtual libraries of potential derivatives for desired properties before their synthesis, saving time and resources.

The synergy between computational predictions and experimental validation will be crucial for the rapid advancement of this field.

Integration into Advanced Functional Materials and Nanotechnology

The unique properties of organophosphorus compounds make them attractive building blocks for advanced functional materials. This compound and its derivatives could be incorporated into polymers to enhance their flame retardancy, thermal stability, or adhesive properties. The phosphorus center can also act as a coordination site for metal ions, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, optical, or porous properties.

In the realm of nanotechnology, this compound-based ligands could be used to stabilize and functionalize nanoparticles, quantum dots, and other nanoscale materials. The ability to tune the electronic properties of these ligands could allow for the development of new sensors, electronic devices, and drug delivery systems. For instance, related cyclic chlorophosphates are used in the synthesis of zwitterionic silanes and core-shell-corona micelles for intracellular drug delivery.

Q & A

How can synthetic routes for 2-phenyl-1,3,2-dioxaphospholane be optimized to improve yield and reaction control?

Methodological Answer:

Optimization involves adjusting reaction parameters such as solvent choice, reaction time, and stoichiometry. For example, modified methods using phenylphosphonic dichloride (instead of methyl analogs) and extended reaction times (e.g., 24 hours) under inert conditions can enhance yield . Evidence shows that introducing electron-withdrawing substituents or benzo-fused rings (e.g., 4,5-benzo derivatives) may require longer reaction times but improve stability . Monitoring via <sup>31</sup>P NMR during synthesis ensures intermediate formation and purity .

What challenges arise in NMR characterization of this compound derivatives, and how are they resolved?

Methodological Answer:

Complex spin systems (e.g., AA’BB’X for benzo-fused derivatives) complicate <sup>1</sup>H NMR interpretation. Spectral simulations and <sup>31</sup>P{<sup>1</sup>H} NMR are critical for resolving ambiguities . Coupling constants (e.g., <sup>1</sup>J(PtP) in metal complexes) provide insights into electronic environments, with lower values indicating softer Lewis acidity . For phosphitylated lignins, quantitative <sup>31</sup>P NMR requires standardized protocols to distinguish phenolic vs. aliphatic hydroxyl groups .

How can copolymerization of this compound with monomers like ethylene oxide be experimentally designed?

Methodological Answer:

Design involves selecting catalysts (e.g., i-Bu3Al/H3PO4/DBU) and controlling monomer feed ratios to tune copolymer composition. Kinetic studies using GPC and DSC reveal gradient vs. random microstructures, influenced by substituents on the phosphoester . For example, 2-ethoxy derivatives yield gradient copolymers, while methoxy analogs produce random sequences. NMR dyad analysis validates comonomer incorporation .

What methodologies are used to synthesize transition metal complexes with this compound ligands?

Methodological Answer:

Ligand substitution reactions (e.g., with [Ru(η<sup>5</sup>-C5H5)Cl(PPh3)2]) in dichloromethane under inert conditions yield stable complexes. <sup>31</sup>P NMR identifies cis/trans isomerism via distinct <sup>195</sup>Pt-<sup>31</sup>P coupling constants . Hard-soft acid-base principles guide ligand selection, with benzo-fused derivatives favoring softer metal centers like Pt(0) .

How is this compound applied in analytical chemistry?

Methodological Answer:

As a phosphitylation reagent, it enables quantitative <sup>31</sup>P NMR analysis of lignin hydroxyl groups. Key steps include: (i) derivatizing lignins under anhydrous conditions, (ii) using internal standards (e.g., cyclohexanol), and (iii) optimizing spectral acquisition to resolve condensed phenolic moieties .

How to address contradictions in reported copolymerization reactivity of this compound?

Methodological Answer:

Discrepancies arise from substituent effects (e.g., alkoxy vs. aryl groups) and catalyst systems. For instance, phenyl groups reduce electrophilicity, slowing ring-opening kinetics compared to methoxy derivatives . Systematic kinetic studies (e.g., <sup>1</sup>H NMR monitoring) and DFT calculations can reconcile divergent reactivity trends .

What safety protocols are essential for handling this compound?

Methodological Answer:

Due to its corrosive nature (UN 3265), handle under inert atmosphere with PPE (gloves, goggles). Store at –20°C in airtight containers, avoiding moisture to prevent hydrolysis . Spills require neutralization with sand or inert absorbents, followed by disposal as hazardous waste .

How are thermal and biodegradability properties of phosphoester copolymers assessed?

Methodological Answer:

DSC measures glass transition temperatures (Tg), while TGA evaluates thermal stability. Biodegradability is tested via enzymatic hydrolysis (e.g., using lipases) or soil burial assays. For micelle-forming copolymers, LCST behavior and <sup>31</sup>P MRI compatibility are assessed .

What role does this compound play in lignin analysis?

Methodological Answer:

As a derivatizing agent, it phosphitylates hydroxyl groups in lignins for quantitative <sup>31</sup>P NMR. Critical steps include: (i) drying lignins thoroughly, (ii) using Cr(acac)3 as a relaxation agent, and (iii) calibrating with model compounds (e.g., guaiacol) .

How do substituents on cyclic phosphoesters influence copolymerization with ethylene oxide?

Methodological Answer:

Alkoxy groups (e.g., ethoxy vs. methoxy) alter copolymer sequence via steric and electronic effects. <sup>31</sup>P NMR and MALDI-TOF MS reveal gradient vs. random microstructures, while GPC confirms molecular weight control (Mn ~1.9×10<sup>4</sup>–4.1×10<sup>4</sup>) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.